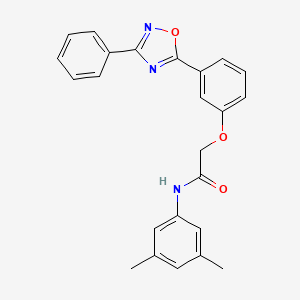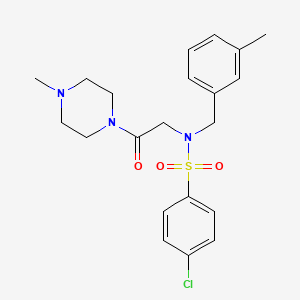
N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as CPOP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPOP is a member of the pyridine-oxadiazole family of compounds, which have been found to possess a range of interesting biological properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood, but it is believed to involve the binding of the compound to specific proteins or other biological molecules. This binding may lead to changes in the conformation or activity of the target molecule, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been found to have a range of biochemical and physiological effects, including the ability to selectively label certain proteins and other biological molecules. It has also been shown to have potential as a therapeutic agent, although further research is needed to fully explore this possibility.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is its high selectivity for certain types of proteins, which makes it a valuable tool for studying specific biological processes. However, the compound can be difficult to synthesize and may not be suitable for all types of experiments.
Future Directions
There are many potential future directions for research involving N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. Some possible areas of investigation include the development of new synthetic methods for the compound, the exploration of its therapeutic potential, and the use of N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine as a tool for studying protein-protein interactions and other biological processes. Overall, N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves several steps, including the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 2-amino-4-chlorobenzyl alcohol to form the corresponding amide. The amide is then reacted with o-tolyl isocyanate to form the oxadiazole ring, followed by the reaction with methylamine to form the final product.
Scientific Research Applications
N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been found to have a range of potential applications in scientific research. One of the most notable is its use as a fluorescent probe for imaging biological systems. N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to be highly selective for certain types of proteins, making it a valuable tool for studying protein-protein interactions and other biological processes.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-15-6-3-4-7-18(15)20-25-22(28-26-20)19-8-5-13-24-21(19)27(2)14-16-9-11-17(23)12-10-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXOUZSANIXDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N(C)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7688904.png)








